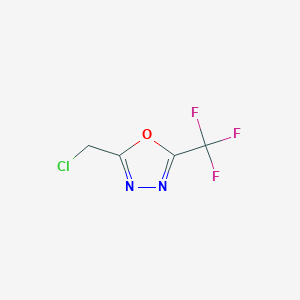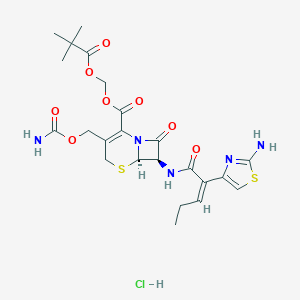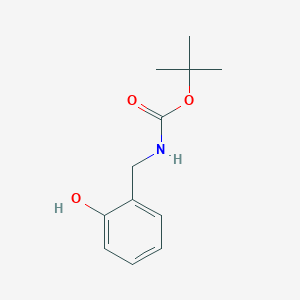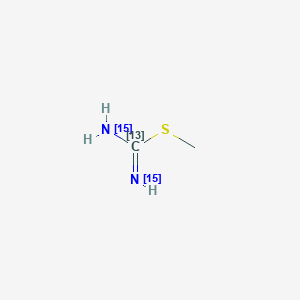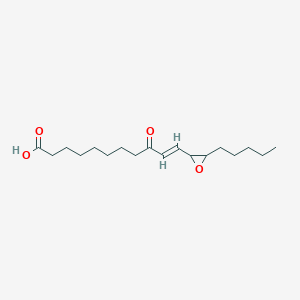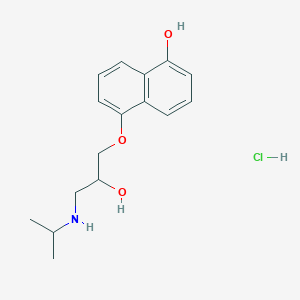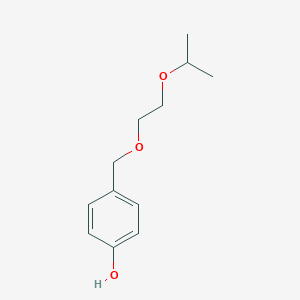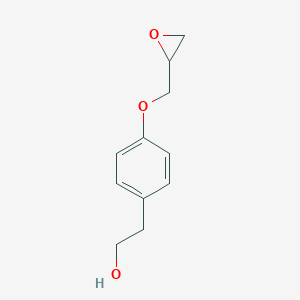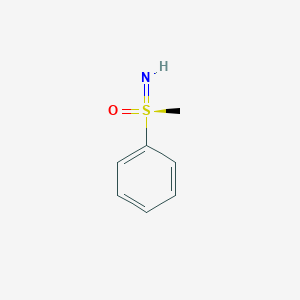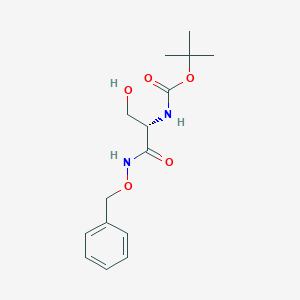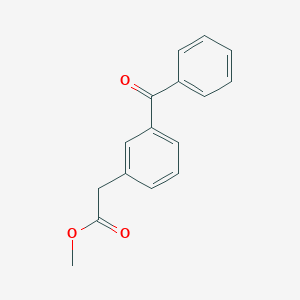
Methyl (3-Benzoylphenyl)acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Methyl (3-Benzoylphenyl)acetate, such as substituted methyl 2-(2-oxopropyl)- and 2-(2-oxo-2-phenylethyl)-benzoates and 2-(2-acetylphenyl)- and 2-(2-benzoylphenyl)-acetates, involves understanding the mechanisms of alkaline hydrolysis and the effects of substituents on reaction rates. Studies have demonstrated the importance of neighboring group participation by keto-carbonyl groups in the alkaline hydrolysis of these esters, suggesting a nuanced interplay of structural factors in their synthesis and reactivity (Bowden & Byrne, 1996).
Molecular Structure Analysis
The molecular structure of Methyl (3-Benzoylphenyl)acetate derivatives has been elucidated through various techniques, including crystallography. For example, the structure of a benzophenone derivative, which exists in equilibrium with Methyl (3-Benzoylphenyl)acetate, has been stabilized by hydrogen bonds, showcasing the compound's ability to form discrete molecular assemblies and the impact of its molecular structure on its physical properties (Baell et al., 2003).
Chemical Reactions and Properties
Methyl (3-Benzoylphenyl)acetate is involved in a variety of chemical reactions, demonstrating a wide range of reactivities. For instance, the stabilization of phosphorane derivatives like Methyl (triphenylphosphoranylidene)acetate reveals insights into the compound's reactivity and the influence of structure on its chemical behavior. These studies highlight the versatility of Methyl (3-Benzoylphenyl)acetate and related compounds in synthetic chemistry and their potential as intermediates in various reactions (Kayser & Hooper, 1990).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry : Methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, including compounds related to Methyl (3-Benzoylphenyl)acetate, have shown potential as aldose reductase inhibitors, offering promising treatment avenues for diabetic complications (Sher Ali et al., 2012). Novel synthetic benzophenone analogues, akin to Methyl (3-Benzoylphenyl)acetate, have demonstrated anti-tumor and proapoptotic effects in Ehrlich ascites tumor cells (B. T. Prabhakar et al., 2006).
Organic Synthesis : Methyl (3-Benzoylphenyl)acetate and related compounds have been used in the synthesis of various organic compounds. For example, 2-methylthio-6a-thiathiophthens and related compounds have been synthesized using methyl benzoyldithioacetate (R. Beer et al., 1968). The oxidative cleavage of the furan-ring in certain furans yields compounds like 2-benzoyl-F-phenyl acetate (Y. Inukai et al., 1982).
Material Science : Copolymers of 3-hydroxy-4-acetylphenyl methacrylate with methyl acrylate, which are structurally related to Methyl (3-Benzoylphenyl)acetate, have been synthesized and characterized for their intrinsic viscosities and thermal properties (L. Mary et al., 1991).
Safety And Hazards
The safety data sheet for a similar compound, Methyl phenylacetate, suggests that it is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . It’s important to handle such compounds with care, using appropriate personal protective equipment.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(3-benzoylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15(17)11-12-6-5-9-14(10-12)16(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXILVCSTXQKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442832 | |
| Record name | Methyl (3-benzoylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-Benzoylphenyl)acetate | |
CAS RN |
24021-44-1 | |
| Record name | Methyl (3-benzoylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

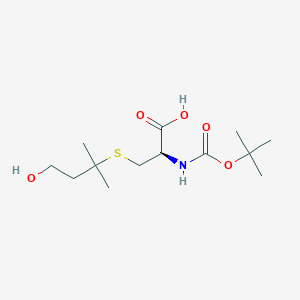
![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)
![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)
